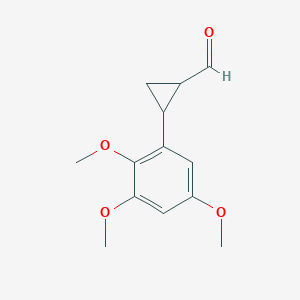

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde

Description

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-(2,3,5-trimethoxyphenyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C13H16O4/c1-15-9-5-11(10-4-8(10)7-14)13(17-3)12(6-9)16-2/h5-8,10H,4H2,1-3H3 |

InChI Key |

XZFXRJFIYFRGEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)C2CC2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 2,3,5-trimethoxybenzylideneacetone, using a cyclopropanating agent like diazomethane or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarboxylic acid.

Reduction: 2-(2,3,5-Trimethoxyphenyl)cyclopropanemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-(2,3,5-trimethoxyphenyl)cyclopropanecarbaldehyde exhibits significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cell survival and death.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing treatments for inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, effective against a range of bacterial strains. Its mechanism of action likely involves disrupting bacterial cell wall synthesis or function.

Organic Synthesis Applications

Synthesis of Complex Molecules

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

Catalysis in Reactions

The compound has been utilized in various catalytic reactions, including asymmetric synthesis. Its application as a chiral auxiliary or catalyst enhances the enantioselectivity of reactions, leading to the formation of desired stereoisomers with high yields.

Data Tables

The following table summarizes key findings related to the applications of 2-(2,3,5-trimethoxyphenyl)cyclopropanecarbaldehyde:

Case Studies

Case Study 1: Anticancer Research

A study conducted on the effects of 2-(2,3,5-trimethoxyphenyl)cyclopropanecarbaldehyde on human breast cancer cells demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 2: Synthesis of Chiral Compounds

In a recent publication, researchers reported using this compound as a chiral auxiliary in the synthesis of a novel class of anti-inflammatory agents. The resulting compounds exhibited improved biological activity compared to their non-chiral counterparts.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. This compound may exert its effects through the inhibition of key enzymes or the activation of specific signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Methyl-2-[2-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonyl]quinoxaline 1,4-di-N-oxide Derivatives (Series 4)

- Structure: Features a cyclopropane ring linked to a 3,4,5-trimethoxyphenyl group and a quinoxaline di-N-oxide moiety via a carbonyl group.

- Key Differences :

- Functional Group : Ketone (carbonyl) vs. aldehyde in the target compound.

- Substituent Positions : Trimethoxy groups at 3,4,5-positions (vs. 2,3,5 in the target).

- Synthesis : Derived from cyclopropanecarbonyl precursors, highlighting the utility of cyclopropane intermediates in heterocyclic systems .

- Biological Activity : Exhibits anticancer properties, likely due to tubulin polymerization inhibition, a mechanism shared with other trimethoxyphenyl derivatives .

Cinnamaldehyde and trans-p-Methoxycinnamaldehyde

- Structure : Aryl-propenal systems (e.g., cinnamaldehyde) with a linear α,β-unsaturated aldehyde.

- Key Differences :

- Core Structure : Lacks the cyclopropane ring.

- Substituents : trans-p-Methoxycinnamaldehyde has a single methoxy group (vs. three methoxy groups in the target).

- Reactivity : The α,β-unsaturated aldehyde in cinnamaldehyde derivatives undergoes Michael additions, whereas the cyclopropane in the target compound may favor strain-driven reactions .

- Applications : Widely studied for antimicrobial and antioxidant activities, suggesting the target compound’s aldehyde group could enable similar bioactivity if stabilized by the cyclopropane .

2-Benzylidene-3-(3,4,5-Trimethoxyphenyl)indanones (e.g., Compound 8)

- Structure: Indanone scaffold with a 3,4,5-trimethoxyphenyl group and benzylidene substituent.

- Key Differences: Core Structure: Indanone (cyclic ketone) vs. cyclopropane-aldehyde system. Substituent Positions: Trimethoxy groups at 3,4,5-positions.

- Biological Activity : Potent tubulin polymerization inhibition and anticancer activity at 300 mg/kg (safe in mice), indicating that methoxy positioning (3,4,5 vs. 2,3,5) may influence target binding .

Cyclopropanecarboxylic Acid Pesticides (e.g., Cyclanilide)

- Structure : Cyclopropane ring linked to carboxylic acid and aromatic groups.

- Key Differences: Functional Group: Carboxylic acid vs. aldehyde.

Data Table: Key Properties and Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.